molecular formula C18H22N4O B6578223 7H-Pyrazolo[3,4-d]pyridazin-7-one, 1-(1,1-dimethylethyl)-1,6-dihydro-4-methyl-6-[(4-methylphenyl)methyl]- CAS No. 1171502-10-5

7H-Pyrazolo[3,4-d]pyridazin-7-one, 1-(1,1-dimethylethyl)-1,6-dihydro-4-methyl-6-[(4-methylphenyl)methyl]-

Cat. No.: B6578223
CAS No.: 1171502-10-5
M. Wt: 310.4 g/mol
InChI Key: UIYXUWSVRDIASV-UHFFFAOYSA-N
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Description

7H-Pyrazolo[3,4-d]pyridazin-7-one, 1-(1,1-dimethylethyl)-1,6-dihydro-4-methyl-6-[(4-methylphenyl)methyl]- is a heterocyclic compound that belongs to the class of pyrazolopyridazinones This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Pyrazolo[3,4-d]pyridazin-7-one derivatives typically involves multi-step reactions. One common method includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . Another approach involves the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reactions . These methods often require specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7H-Pyrazolo[3,4-d]pyridazin-7-one derivatives can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in various substituted pyrazolopyridazinones with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7H-Pyrazolo[3,4-d]pyridazin-7-one include:

Uniqueness

The uniqueness of 7H-Pyrazolo[3,4-d]pyridazin-7-one derivatives lies in their specific substituents and the resulting chemical properties. The presence of the tert-butyl group, methyl group, and 4-methylphenylmethyl group imparts distinct steric and electronic effects, influencing the compound’s reactivity and biological activity. These unique features make them valuable for various scientific and industrial applications.

Properties

IUPAC Name

1-tert-butyl-4-methyl-6-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-12-6-8-14(9-7-12)11-21-17(23)16-15(13(2)20-21)10-19-22(16)18(3,4)5/h6-10H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYXUWSVRDIASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=NN3C(C)(C)C)C(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401112024
Record name 1-(1,1-Dimethylethyl)-1,6-dihydro-4-methyl-6-[(4-methylphenyl)methyl]-7H-pyrazolo[3,4-d]pyridazin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401112024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171502-10-5
Record name 1-(1,1-Dimethylethyl)-1,6-dihydro-4-methyl-6-[(4-methylphenyl)methyl]-7H-pyrazolo[3,4-d]pyridazin-7-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171502-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl)-1,6-dihydro-4-methyl-6-[(4-methylphenyl)methyl]-7H-pyrazolo[3,4-d]pyridazin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401112024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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